3,4-difluoro-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Difluoro-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide is a synthetic compound featuring a benzamide backbone, often used in advanced organic synthesis and pharmaceutical research. Its molecular structure is characterized by the presence of difluoro substitutions and a thieno[2,3-d]pyrimidine moiety, contributing to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Initial Reactants and Conditions: : The synthesis typically starts with 3,4-difluoroaniline, which undergoes acylation with 2-bromo-N-(2-bromoethyl)-2-methylthieno[2,3-d]pyrimidine-4(3H)-one.
Intermediate Formation: : The intermediate product is subjected to a series of reactions, including halogenation and nucleophilic substitution, under controlled temperature and solvent conditions.
Final Steps: : Purification and crystallization methods such as recrystallization or chromatography are employed to obtain the pure compound.
Industrial Production Methods
Industrial methods leverage scalable conditions, such as continuous flow synthesis and large-scale batch reactions. Optimizations include the use of catalysts and automated systems to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : Oxidation of the compound can be induced using strong oxidizing agents, producing oxidized derivatives with altered pharmacological properties.
Reduction: : Reduction reactions typically employ hydrogenation or metal hydrides, leading to the formation of reduced analogs.
Substitution: : The compound readily undergoes nucleophilic substitution reactions, replacing fluorine atoms with other nucleophiles under mild conditions.
Common Reagents and Conditions
Oxidation: : KMnO4, H2O2
Reduction: : LiAlH4, H2/Pd-C
Substitution: : NaNH2, KCN
Major Products
Oxidized Derivatives: : Resulting from reactions with KMnO4.
Reduced Compounds: : Formed by hydrogenation.
Substituted Products: : Created through nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
Chemistry: : Used as a precursor for synthesizing various heterocyclic compounds.
Biology: : Investigated for its binding affinity to specific proteins and enzymes.
Medicine: : Explored for potential therapeutic applications, including as an anticancer or antiviral agent.
Industry: : Utilized in the development of specialty chemicals and advanced materials.
Wirkmechanismus
The compound acts by interacting with specific molecular targets, primarily enzymes and receptor proteins. Its mechanism involves binding to active sites or allosteric regions, modulating biochemical pathways such as signal transduction and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Comparison
Structure: : The unique combination of difluoro substitutions and thieno[2,3-d]pyrimidine moiety sets it apart.
Activity: : Exhibits higher specificity and potency in biological assays.
Similar Compounds
3,4-Difluoro-N-(2-(pyrimidin-2-yl)ethyl)benzamide
2-Fluoro-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide
Eigenschaften
IUPAC Name |
3,4-difluoro-N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3O2S/c1-9-20-15-11(4-7-24-15)16(23)21(9)6-5-19-14(22)10-2-3-12(17)13(18)8-10/h2-4,7-8H,5-6H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBPGZVBRGQHWQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CS2)C(=O)N1CCNC(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.